molecular formula C22H24N2O3S2 B2817214 (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole CAS No. 877818-63-8

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole

Cat. No.: B2817214
CAS No.: 877818-63-8
M. Wt: 428.57
InChI Key: UOWQXDHEFAGUNS-ACCUITESSA-N
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Description

(E)-2-(3-(Azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole is a synthetic small molecule featuring a benzothiazole core, a scaffold prevalent in pharmaceutical and biochemical research due to its diverse biological activities . This compound is specifically engineered as a high-value chemical probe for investigating enzyme inhibition and cellular signaling pathways. Its molecular design integrates a conjugated styryl bridge, which may facilitate interaction with biological targets such as enzyme active sites, and an azepane-sulfonyl group, which could contribute to binding affinity and solubility properties. The structural attributes of this compound suggest potential research applications in oncology and neuroscience, aligning with established roles of benzothiazole derivatives as inhibitors for targets like carbonic anhydrase and other disease-relevant enzymes . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-19-12-10-17(11-13-22-23-18-8-4-5-9-20(18)28-22)16-21(19)29(25,26)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQXDHEFAGUNS-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxystyryl Group: The methoxystyryl moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl group.

    Attachment of the Azepan-1-ylsulfonyl Group: This step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the styryl group, converting it to a single bond and forming the corresponding alkane.

    Substitution: The methoxy group on the styryl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant anticancer activity. The thiazole ring is known to interfere with cancer cell proliferation and induce apoptosis. In studies involving derivatives of benzo[d]thiazole, compounds have shown promising results against various cancer cell lines, potentially due to their ability to inhibit specific enzymes related to cancer growth .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Compounds similar to (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole have been evaluated for their efficacy against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group may enhance the antimicrobial activity by targeting bacterial enzymes .

Anti-inflammatory Activity

Benzo[d]thiazole derivatives are also recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. Research has documented the ability of similar thiazole-based compounds to reduce inflammation in cellular models .

Case Study 1: Anticancer Activity

A study explored the synthesis of benzo[d]thiazole derivatives and their biological activities, focusing on their interactions with the Human Epidermal growth factor receptor (HER). Molecular docking studies revealed that certain derivatives exhibited strong binding affinities, indicating their potential as effective anticancer agents . The study highlighted that modifications in the azepan moiety could enhance the anticancer efficacy of the parent compound.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of thiazole derivatives, including those with azepan substitutions. The results demonstrated that these compounds exhibited broad-spectrum activity against several bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for further development in pharmaceutical applications:

  • Cancer Therapeutics : Targeting specific cancer pathways through structural modifications could enhance its therapeutic index.
  • Antimicrobial Agents : The compound's efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses may lead to applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzo[d]thiazole core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Styrylbenzothiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Biological Target/Activity Potency (IC50/EC50) Reference
(E)-2-(3-(Azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole Azepane sulfonyl, 4-methoxy D4 receptor modulation, Tyrosinase inhibition Not reported
2-((E)-4-Nitrostyryl)cyclopent-3-enyl-benzothiazole Nitrostyryl, cyclopentene Anticancer (PANC-1 cells) 25–75 μM (MTT assay)
(Z)-5-(Substituted benzylidene)thiazolidine-2,4-dione Thiazolidinedione, hydroxyl-phenyl Tyrosinase inhibition 0.8–1.2 μM
2-(Hydroxyl-substituted phenyl)benzo[d]thiazole Hydroxyl-phenyl Tyrosinase inhibition, antioxidant 0.5–2.0 μM
2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole Pyrimidinyl-piperazine D4 receptor ligand Sub-nM affinity

Key Findings :

  • Azepane Sulfonyl vs. Piperazine/Pyrimidine Groups : The azepane sulfonyl group in the target compound may confer distinct pharmacokinetic properties compared to pyrimidinyl-piperazine derivatives (e.g., enhanced blood-brain barrier penetration for CNS targets) .
  • Methoxy vs. Nitro/Fluoro Substituents : Methoxy groups generally reduce cytotoxicity compared to electron-withdrawing nitro or fluoro substituents, as seen in pancreatic cancer studies .
  • Tyrosinase Inhibition : Hydroxyl-substituted phenylbenzothiazoles (e.g., compound B in ) exhibit stronger tyrosinase inhibition (IC50 ~0.5 μM) than the azepane sulfonyl derivative, likely due to direct copper chelation via sulfur and hydroxyl groups .

Research Findings and Mechanistic Insights

Anticancer Activity
  • The target compound’s styrylbenzothiazole scaffold aligns with derivatives showing moderate cytotoxicity against PANC-1 cells (e.g., 50–75 μM in ). However, nitro/fluoro substituents enhance apoptosis via ROS generation, whereas methoxy groups may favor antioxidant effects .
Tyrosinase Inhibition
  • While hydroxyl-substituted benzothiazoles () directly chelate tyrosinase’s copper active site, the azepane sulfonyl group’s bulkiness may hinder binding, reducing inhibitory potency .
Receptor Modulation
  • Pyrimidinyl-piperazine derivatives () achieve sub-nanomolar D4 receptor affinity, whereas the target compound’s azepane sulfonyl group may prioritize selectivity over potency .

Biological Activity

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole, with the CAS number 877818-63-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and implications in various fields of research.

  • Molecular Formula : C22H24N2O3S2
  • Molecular Weight : 428.57 g/mol
  • IUPAC Name : 2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of azepan derivatives with benzothiazole moieties. The detailed synthetic pathways are crucial for producing derivatives with enhanced biological activities. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on benzo[d]thiazole derivatives showed that they possess cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been noted for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of Alzheimer's disease treatment. Similar structures have demonstrated promising results in increasing acetylcholine levels by inhibiting AChE activity . This suggests that this compound may also possess potential as a therapeutic agent for neurodegenerative diseases.

Case Studies

A notable case study involved synthesizing a series of thiazole-containing compounds and evaluating their biological activities. The study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory effects . This emphasizes the potential of this compound as a lead compound for further development.

Research Findings Summary Table

Property Value
Molecular FormulaC22H24N2O3S2
Molecular Weight428.57 g/mol
Anticancer ActivityCytotoxic against leukemia cells
Acetylcholinesterase InhibitionPotential AChE inhibitor
Antimicrobial ActivityLimited data; related compounds tested

Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy of this compound.
  • Mechanistic Studies : To understand the precise mechanisms behind its biological activities.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the optimal synthetic routes for (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acid catalysis .
  • Step 2: Introduction of the (E)-styryl group through a Wittig or Heck coupling reaction to ensure trans-configuration of the double bond .
  • Step 3: Sulfonylation of the azepane ring using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to attach the azepan-1-ylsulfonyl group .
  • Step 4: Methoxy group installation via nucleophilic substitution or protection/deprotection strategies .

Optimization Parameters:

ParameterRecommended ConditionsImpact on Yield/Purity
SolventDMF or THFEnhances solubility of intermediates
CatalystPd(OAc)₂ for coupling reactionsImproves regioselectivity
Temperature60–80°C for sulfonylationReduces side reactions
PurificationColumn chromatography (SiO₂, hexane:EtOAc)Removes unreacted azepane derivatives

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), styryl protons (δ ~6.5–7.5 ppm), and azepane ring signals (δ ~1.5–3.0 ppm). Discrepancies in coupling constants confirm the (E)-configuration of the styryl group .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals from the benzo[d]thiazole and azepane moieties .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • IR Spectroscopy: Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C=N/C=C vibrations in the thiazole ring (~1600 cm⁻¹) .

Q. What in vitro biological assays are suitable for initial screening of this compound?

  • Anticancer Activity:
    • Dose-dependent cytotoxicity assays (MTT or SRB) against pancreatic (PANC-1) or breast cancer (MCF-7) cell lines, with IC₅₀ calculations .
    • Apoptosis induction via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Screening:
    • Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology:
    • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices .
    • Compare experimental NMR/IR data with computed values to validate the structure .
  • Applications:
    • Predict regioselectivity in electrophilic substitutions (e.g., nitration) based on electron density distribution .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Example: Discrepancies in IC₅₀ values for pancreatic cancer cells may arise from:
    • Structural Analogues: Minor substituent changes (e.g., nitro vs. fluoro groups on the styryl moiety) alter bioavailability .
    • Assay Conditions: Variations in serum concentration or incubation time affect compound stability .
  • Resolution:
    • Standardize protocols (e.g., 48-hour incubation in serum-free media) .
    • Conduct meta-analyses of SAR data to identify consensus trends .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Key Substituent Modifications:

    Modification SiteImpact on ActivityEvidence Source
    Styryl group (E→Z isomer)Reduced anticancer activity due to steric hindrance
    Azepane ring size7-membered > 6-membered for solubility
    Methoxy positionPara > meta for target binding
  • Methodology:

    • Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).
    • Use molecular docking to correlate steric/electronic features with activity .

Q. What are the challenges in evaluating in vivo pharmacokinetics for this compound?

  • Solubility: The lipophilic benzo[d]thiazole core limits aqueous solubility. Solutions include:
    • Formulation with cyclodextrins or lipid nanoparticles .
  • Metabolism: Sulfonamide groups are prone to hepatic glucuronidation. Mitigation strategies:
    • Co-administration with CYP450 inhibitors .
  • Biodistribution: Track using radiolabeled (¹⁴C) analogs in rodent models .

Q. How can synergistic effects with existing chemotherapeutic agents be investigated?

  • Experimental Design:
    • Combine with cisplatin or paclitaxel at sub-IC₅₀ concentrations in combinatorial MTT assays .
    • Calculate combination indices (CI) using the Chou-Talalay method .
  • Mechanistic Studies:
    • RNA sequencing to identify pathways upregulated in synergistic vs. monotherapy conditions .

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